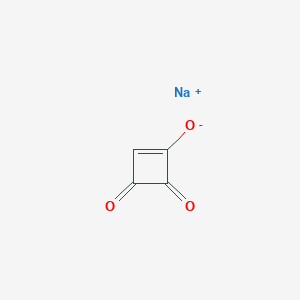![molecular formula C21H13Br4NaO5S B7881521 sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate](/img/structure/B7881521.png)
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate” is known as Carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is valued for its ability to facilitate the coupling of carboxylic acids with amines and alcohols, making it an essential tool in the synthesis of various organic compounds.
Métodos De Preparación
Carbonyldiimidazole can be synthesized through the reaction of phosgene with imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
Análisis De Reacciones Químicas
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield various imidazole-containing compounds.
Substitution: It readily participates in nucleophilic substitution reactions, forming amides, esters, and peptides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, and peptides, which are crucial in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.
Biology: It facilitates the formation of peptide bonds, which are essential in protein synthesis.
Medicine: It is used in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is employed in the production of polymers and other industrial chemicals
Mecanismo De Acción
Carbonyldiimidazole acts by activating carboxylic acids to form reactive intermediates that can readily react with nucleophiles such as amines and alcohols. The mechanism involves the formation of an imidazolyl carbonyl intermediate, which then reacts with the nucleophile to form the desired product. This activation process is crucial for the efficient synthesis of amides, esters, and peptides .
Comparación Con Compuestos Similares
Carbonyldiimidazole is often compared with other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). While DCC and DIC are also effective coupling agents, Carbonyldiimidazole is unique in its ability to form stable intermediates and its relatively mild reaction conditions. Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-diisopropylcarbodiimide (DIC)
- N,N’-carbonyldiimidazole (CDI)
Carbonyldiimidazole’s stability and efficiency make it a preferred choice in many synthetic applications .
Propiedades
IUPAC Name |
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21;/h3-8,26-27H,1-2H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFSGAHJDGZCHA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)[O-])Br)Br)O)Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)



![5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)



![sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate](/img/structure/B7881516.png)

![sodium;(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7881535.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)
